({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)amine
Overview
Description
({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)amine
is a chemical compound with the empirical formula C10H17N3. It has a molecular weight of 179.26 . This compound is a solid and is part of the heterocyclic building blocks .
Molecular Structure Analysis
The molecular structure of This compound
can be represented by the SMILES string NCC1(CC1)CN(C(C)=C2)N=C2C
. This indicates that the compound contains a cyclopropyl group attached to a methylamine group, which is further attached to a 3,5-dimethyl-1H-pyrazol-1-yl group .
Physical And Chemical Properties Analysis
This compound
is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have. For detailed physical and chemical properties, it would be best to refer to a specialized chemical database or literature.
Scientific Research Applications
Synthesis and Material Applications
Synthesis of Pyrazole Derivatives
The compound and its derivatives serve as key intermediates in the synthesis of pyrazole derivatives. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involved reactions with primary amines, demonstrating potent cytotoxic activities against various cancer cell lines. This highlights the compound's role in developing potential chemotherapeutic agents (Deady et al., 2003).
Antibacterial and Insecticidal Potential
The compound's derivatives have been synthesized and evaluated for their antibacterial and insecticidal potential. This research showcases the broader applicability of such compounds in addressing challenges in agriculture and microbial resistance (Deohate & Palaspagar, 2020).
Biomedical Research
Antitumor Activities
Research into bipyrazolic type organic compounds, including derivatives of the compound , has demonstrated inhibitory effects on the corrosion of pure iron in acidic media, suggesting potential applications in materials science and corrosion inhibition. These findings may indirectly contribute to biomedical engineering, particularly in developing corrosion-resistant medical implants (Chetouani et al., 2005).
Cytotoxic Activity Against Tumor Cells
New synthesis methodologies involving tridentate bipyrazolic compounds have been explored, with these compounds displaying significant cytotoxic activity against tumor cell lines. This research contributes to the ongoing search for more effective cancer treatments (Kodadi et al., 2007).
Chemical Properties and Reactivity
- Complex Formation and Reactivity: Studies have also focused on the synthesis and characterization of complexes formed by pyrazole derivatives with metals, indicating applications in catalysis and materials chemistry. For example, research on cationic–anionic complexes involving pyrazole derivative ligands has provided insights into their structure and potential uses in catalytic processes (Adach et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been reported to show potent activity against certain strains of bacteria
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways
Result of Action
Similar compounds have been reported to have various biological activities
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds
properties
IUPAC Name |
[1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclopropyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8-5-9(2)13(12-8)7-10(6-11)3-4-10/h5H,3-4,6-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMCNCNPTCWTJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2(CC2)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173185 | |
Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclopropanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1177355-20-2 | |
Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclopropanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177355-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclopropanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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